N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide is a chemical compound known for its unique structure and properties It is a derivative of benzocycloheptene, a bicyclic compound, and contains a formamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide typically involves the reaction of benzocycloheptene derivatives with formamide under specific conditions. The reaction is often carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide include other benzocycloheptene derivatives and formamide-containing compounds. Examples include:
- Benzocycloheptene
- N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-amine
- N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-methanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzocycloheptene core and the formamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
17910-28-0 |
---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)formamide |
InChI |
InChI=1S/C12H15NO/c14-9-13-12-8-4-2-6-10-5-1-3-7-11(10)12/h1,3,5,7,9,12H,2,4,6,8H2,(H,13,14) |
Clave InChI |
HVRYQCBNUSNLGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=CC=C2C(C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.